molecular formula C33H30N2O5 B613771 216699-35-3 CAS No. 216699-35-3

216699-35-3

Cat. No.: B613771
CAS No.: 216699-35-3
M. Wt: 534.612
InChI Key:
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Scientific Research Applications

  • Genome Engineering with CRISPR-Cas9 : This technology is revolutionizing our ability to edit DNA sequences and modulate their functional outputs, potentially applicable for any organism (Hsu, Lander, & Zhang, 2014).

  • Data Handling in Scientific Research : With the rapid accumulation of scientific data, handling and managing this data becomes a significant challenge, relevant in fields such as genomics and environmental research (Ishii, 2013).

  • Impact of Technology in Society and Research : The increasing influence of technology in our lives and its role in shaping scientific research and societal views could be an aspect to consider, depending on the applications of the compound (Schuurbiers & Fisher, 2009).

  • Advancements in Human Genome Sequencing : The development of new sequencing technologies has significant implications for genetic research, potentially relevant if "216699-35-3" is related to genetic studies or molecular biology (Bentley et al., 2008).

  • CRISPR-Cas9 for Gene Activation : The use of CRISPR-Cas9 for activating specific genes in human cells demonstrates a versatile approach for RNA-guided gene activation, possibly relevant if "this compound" relates to gene expression or regulation (Pérez‐Piñera et al., 2013).

  • Data Sharing in Scientific Research : Understanding the practices and perceptions of data sharing among scientists, which is crucial for collaborative research and verification of results (Tenopir et al., 2011).

Mechanism of Action

Target of Action

5-Carboxy-X-Rhodamine, also known as 5-ROX, primarily targets nucleic acids and proteins . It is used for oligonucleotide labeling and automated DNA sequencing applications . It can also be used to label proteins .

Mode of Action

5-ROX interacts with its targets through amine coupling . It forms 5-ROX derivatized compounds such as proteins, nucleic acids, and drugs that may be analyzed by fluorescence resonance energy transfer (FRET) and fluorescence quenching applications . The carboxylic acid of 5-ROX is used for oligonucleotide labeling and automated DNA sequencing applications .

Biochemical Pathways

5-ROX is involved in the fluorescence labeling of biomolecules, which is a key process in many biochemical pathways. It acts as a donor molecule in FRET imaging coupled with porphyrins . The fluorescence labeling allows for the visualization and tracking of these biomolecules, aiding in the understanding of their function and interaction within the biological system.

Pharmacokinetics

It is known that 5-rox is a stable, long-wavelength, water-soluble fluorophore , which suggests that it may have good bioavailability

Result of Action

The result of 5-ROX’s action is the successful labeling of target biomolecules, enabling their detection and analysis. This is particularly useful in DNA sequencing applications, where the fluorescence of 5-ROX allows for the identification of specific nucleotide sequences .

Action Environment

The action of 5-ROX can be influenced by environmental factors. For instance, it is recommended to store 5-ROX in a refrigerator (-5 to -30°C) and away from light , suggesting that temperature and light exposure may affect its stability and efficacy. Additionally, the fluorescence spectra of 5-ROX conjugates are longer-wavelength than those of Lisaamine™ rhodamine B conjugates, but somewhat shorter-wavelength than those of Texas Red™ conjugates , indicating that the spectral environment could also influence its action.

Biochemical Analysis

Biochemical Properties

5-ROX plays a significant role in biochemical reactions. It is predominantly used for labeling peptides and proteins . The compound interacts with these biomolecules through covalent bonding, which allows it to serve as a fluorescent label . The nature of these interactions is primarily based on the chemical structure of 5-ROX, which enables it to bind to the amino groups of peptides and proteins .

Cellular Effects

In cellular processes, 5-ROX is used as a fluorescent label for covalently labeling proteins and alkylaminomodified nucleic acids . It influences cell function by providing a means to visualize and track these biomolecules within the cell. This can impact cell signaling pathways, gene expression, and cellular metabolism by allowing researchers to observe these processes in real-time .

Molecular Mechanism

At the molecular level, 5-ROX exerts its effects through binding interactions with biomolecules. It is an amine-reactive form of carboxy-X-rhodamine, which means it can form covalent bonds with the amino groups of proteins and nucleic acids . This allows 5-ROX to be used as a fluorescent label in various biochemical applications .

Transport and Distribution

The transport and distribution of 5-ROX within cells and tissues are determined by its role as a fluorescent label. When bound to proteins or nucleic acids, the distribution of 5-ROX will follow the transport and localization of these biomolecules within the cell .

Subcellular Localization

The subcellular localization of 5-ROX is dependent on the biomolecule it is bound to. As a fluorescent label, it can be directed to specific compartments or organelles based on the localization signals of the protein or nucleic acid it is attached to .

Properties

IUPAC Name

3-carboxy-4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30N2O5/c36-32(37)20-9-10-21(24(17-20)33(38)39)27-25-15-18-5-1-11-34-13-3-7-22(28(18)34)30(25)40-31-23-8-4-14-35-12-2-6-19(29(23)35)16-26(27)31/h9-10,15-17H,1-8,11-14H2,(H-,36,37,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGMOMJDNDFGJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)C(=O)[O-])C(=O)O)CCC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701314908
Record name 5-Carboxy-X-rhodamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216699-35-3
Record name 5-Carboxy-X-rhodamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=216699-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Carboxy-X-rhodamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Carboxy-X-rhodamine
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